molecular formula C9H8N2O2S B1306568 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid CAS No. 890621-27-9

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Cat. No. B1306568
CAS RN: 890621-27-9
M. Wt: 208.24 g/mol
InChI Key: RZFZFQSJPCUVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the literature, with a focus on incorporating thiophene moieties for enhanced biological activity. For instance, novel Schiff bases were synthesized using a Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another study reported the synthesis of pyrazole-thiophene-based amide derivatives using different methodologies, including a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling . Additionally, a one-pot, four-component reaction was employed to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction, with theoretical studies complementing the experimental data . Similarly, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

The chemical reactivity of synthesized pyrazole derivatives has been investigated using computational methods. Density Functional Theory (DFT) calculations were used to predict the reactivity descriptors of functionalized thiophene-based pyrazole amides, identifying the most chemically reactive and stable compounds within a series . Furthermore, the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was evaluated, with certain derivatives showing promising results .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been extensively studied. Non-linear optical (NLO) properties, NMR, and other chemical reactivity descriptors were calculated for thiophene-based pyrazole amides, with some compounds exhibiting better NLO responses . The thermal stability of certain pyrazole derivatives was also assessed, with one compound remaining stable up to 190°C . Additionally, the solvent effects on structural parameters and non-linear optical properties were investigated, providing insights into the behavior of these compounds in different environments .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid belongs to a class of compounds with potential applications in various fields of chemistry and pharmacology due to their unique structural properties. Research focusing on similar compounds has explored their synthesis, structural characterization, and potential applications. For instance, the synthesis of related pyrazole-thiophene-based amide derivatives showcases the versatility of these compounds. These derivatives have been synthesized via different methodologies, demonstrating moderate to good yields and highlighting the role of catalytic approaches in optimizing the synthesis process. The structural features of these compounds have been analyzed through computational applications, revealing insights into their electronic structure and non-linear optical (NLO) properties. Such studies underscore the potential of these compounds in materials science and as candidates for NLO applications (Kanwal et al., 2022).

Potential Anti-Tumor Agents

Another area of interest is the exploration of thiophene-based compounds as anti-tumor agents. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety investigated their synthesis and evaluated their potential as anti-tumor agents. The compounds displayed promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential therapeutic applications in cancer treatment (Gomha et al., 2016).

Chemical Reactivity and Stability

The chemical reactivity and stability of pyrazole-thiophene compounds have also been studied, focusing on their synthesis and the evaluation of their reactivity descriptors. Such studies are crucial in understanding the compounds' behavior in chemical reactions and their potential applications in designing more efficient and stable molecular systems (Martins et al., 2002).

Molecular Modeling and Drug Design

In the context of drug design, the structural and spectral investigations of pyrazole carboxylic acid derivatives have provided valuable insights into their molecular properties. These investigations, combining experimental and theoretical approaches, have facilitated the understanding of the compounds' interaction mechanisms at the molecular level, aiding in the design of more effective drug molecules (Viveka et al., 2016).

properties

IUPAC Name

4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-7(6-3-2-4-14-6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZFQSJPCUVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390210
Record name 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

CAS RN

890621-27-9
Record name 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.